(4-(2-(((Phenylsulfonyl)amino)acetyl)carbohydrazonoyl)phenoxy)acetic acid
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Overview
Description
(4-(2-(((Phenylsulfonyl)amino)acetyl)carbohydrazonoyl)phenoxy)acetic acid is a complex organic compound with the molecular formula C17H17N3O6S. This compound is known for its unique structure, which includes a phenylsulfonyl group, an aminoacetyl group, and a carbohydrazonoyl group attached to a phenoxyacetic acid backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(((Phenylsulfonyl)amino)acetyl)carbohydrazonoyl)phenoxy)acetic acid typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Phenylsulfonyl Group: This step involves the sulfonation of a phenyl ring using reagents such as sulfuric acid or chlorosulfonic acid.
Introduction of the Aminoacetyl Group: This step involves the acylation of an amine with an acyl chloride or anhydride to form the aminoacetyl group.
Formation of the Carbohydrazonoyl Group: This step involves the reaction of a hydrazine derivative with a carbonyl compound to form the carbohydrazonoyl group.
Coupling to Phenoxyacetic Acid: The final step involves the coupling of the intermediate compounds to phenoxyacetic acid under basic conditions, typically using a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4-(2-(((Phenylsulfonyl)amino)acetyl)carbohydrazonoyl)phenoxy)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbohydrazonoyl group can be reduced to form hydrazine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenoxyacetic acid derivatives.
Scientific Research Applications
(4-(2-(((Phenylsulfonyl)amino)acetyl)carbohydrazonoyl)phenoxy)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (4-(2-(((Phenylsulfonyl)amino)acetyl)carbohydrazonoyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The carbohydrazonoyl group may form covalent bonds with nucleophilic sites on proteins, leading to the modification of their function. The overall effect of the compound is determined by the combined action of these functional groups on their respective targets.
Comparison with Similar Compounds
Similar Compounds
(4-(2-(Phenylsulfonyl)carbohydrazonoyl)phenoxy)acetic acid: Similar structure but lacks the aminoacetyl group.
(4-(2-(4-Methylbenzenesulfonyl)carbohydrazonoyl)phenoxy)acetic acid: Similar structure with a methyl group on the phenylsulfonyl group.
(4-(2-(4-Methoxybenzenesulfonyl)carbohydrazonoyl)phenoxy)acetic acid: Similar structure with a methoxy group on the phenylsulfonyl group.
Uniqueness
(4-(2-(((Phenylsulfonyl)amino)acetyl)carbohydrazonoyl)phenoxy)acetic acid is unique due to the presence of both the aminoacetyl and carbohydrazonoyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for scientific research.
Properties
CAS No. |
443962-13-8 |
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Molecular Formula |
C17H17N3O6S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H17N3O6S/c21-16(11-19-27(24,25)15-4-2-1-3-5-15)20-18-10-13-6-8-14(9-7-13)26-12-17(22)23/h1-10,19H,11-12H2,(H,20,21)(H,22,23)/b18-10+ |
InChI Key |
WROUQJLMJQSKBZ-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
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